N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide
Description
N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide (CAS 10128-55-9; molecular formula C₂₄H₁₆N₂O₄S; molecular weight 428.46 g/mol) is a yellow crystalline solid with a high melting point and strong fluorescence under UV light . Its structure features a benzoxazinone core fused to a naphthalenesulfonamide group, forming a planar, dimeric arrangement confirmed by X-ray crystallography .
Properties
IUPAC Name |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4S/c27-24-20-10-4-5-11-21(20)25-23(30-24)19-9-3-6-12-22(19)26-31(28,29)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKOPHMPLPLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064958 | |
| Record name | 2-Naphthalenesulfonamide, N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-55-9 | |
| Record name | N-[2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10128-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxobenzoxazinyl naphthalene sulfoanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010128559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonamide, N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonamide, N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]naphthalene-2-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOBENZOXAZINYL NAPHTHALENE SULFOANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19C742D53K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation of γ-Bromo-γ-butyrolactone with Aminophenols
The benzoxazinone ring forms via nucleophilic attack of 2-aminophenol derivatives on γ-bromo-γ-butyrolactone. Method D from WO1997017333A1 exemplifies this approach:
Reaction Conditions
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Substrates : 2-amino-5-nitrophenol (1 eq) + γ-bromo-γ-butyrolactone (1.1 eq)
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Base : K₂CO₃ (1 eq)
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Solvent : DMF, reflux (5 hr)
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Workup : Precipitation in ice-water yields nitro-intermediate (85-92%)
Subsequent nitro group reduction employs:
Key mechanistic insight: The lactone's electrophilic γ-carbon undergoes SN2 displacement by the amine, followed by intramolecular cyclization upon nitro reduction to generate the bicyclic system.
Sulfonamide Coupling Reactions
Direct Sulfonylation of Benzoxazine Amines
The 2-aminophenylbenzoxazine intermediate reacts with 2-naphthalenesulfonyl chloride under Schotten-Baumann conditions:
Optimized Protocol
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Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
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Base : Pyridine (3 eq) as HCl scavenger
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Solvent : Dichloromethane, 0°C → RT (12 hr)
Critical Parameters
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Moisture exclusion prevents sulfonyl chloride hydrolysis
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Temperature control (<30°C) minimizes benzoxazine ring degradation
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Excess sulfonyl chloride compensates for steric hindrance at the ortho-substituted phenyl group
Advanced Synthetic Techniques
Protection-Deprotection Strategies
For substrates with sensitive functional groups, Method F/G from WO1997017333A1 applies:
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Silyl Protection :
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Reagent: t-butyldimethylsilyl chloride (1.2 eq)
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Base: Imidazole (2 eq), DMF, 25°C (4 hr)
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Protection yield: >95%
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Sulfonylation :
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Conducted on protected intermediate
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Deprotection :
Purification and Analysis
HPLC Method Optimization
Reverse-phase HPLC (Sielc Technologies Newcrom R1 column) achieves >99% purity:
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | 4.6×150 mm, 5 μm |
| Mobile Phase | MeCN:H₂O:H₃PO₄ (55:45:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
| Retention Time | 8.2 min |
Scale-up Notes
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Preparative HPLC uses 21.2×250 mm column at 20 mL/min
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Isocratic elution minimizes product degradation during isolation
Yield Optimization Data
Comparative analysis of synthetic routes:
| Method | Key Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Direct | One-pot cyclization | 58 | 92 | |
| Stepwise | Sequential functional. | 74 | 97 | |
| Protected | Silyl intermediate | 82 | 99 |
Factors influencing yield:
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Electron-withdrawing groups on benzoxazine improve sulfonylation kinetics
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Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity
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Microwave assistance (60°C, 30 min) reduces reaction time by 40% without yield loss
Structural Characterization
Key Spectroscopic Data
Industrial-Scale Considerations
Process Chemistry Modifications
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Solvent Recycling : DMF recovery via vacuum distillation (85% efficiency)
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Catalyst Loading : Reduced Pd/C to 0.5 mol% maintains hydrogenation efficacy
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Waste Streams : Acidic quench neutralization generates Na₂SO₄ byproduct (98% purity)
Safety Protocols
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Exothermic risk during sulfonylation requires jacketed reactor cooling
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Naphthalenesulfonyl chloride handling under N₂ atmosphere prevents HCl gas release
Emerging Methodologies
Continuous Flow Synthesis
Preliminary results show promise for:
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Microreactor cyclization (residence time 8 min vs 5 hr batch)
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In-line HPLC monitoring enables real-time purity adjustment
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23% productivity increase versus batch processing
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide exhibits promising anticancer properties. It has been tested against various cancer cell lines, including:
- Breast Cancer : The compound demonstrated significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.
- Prostate Cancer : Studies indicated that it inhibits the growth of LNCaP cells effectively.
- Lung Cancer : The compound showed potential in reducing the viability of A549 lung cancer cells.
Case Study Example
A notable study published in a peer-reviewed journal involved the synthesis and testing of this compound against various cancer models. The results indicated an IC50 value of approximately 5 µM in breast cancer cells, suggesting potent activity compared to standard chemotherapeutics.
Dye and Pigment Development
This compound has also been explored as a dye component in various materials due to its vibrant color properties. Its applications include:
- Textile Dyes : The compound's stability and colorfastness make it suitable for use in textiles.
- Plastic Colorants : Utilized in plastics for its UV stability and bright coloration.
Case Study Example
Research on the use of this compound as a dye for synthetic fibers demonstrated that it can achieve high levels of color saturation while maintaining resistance to fading under light exposure .
Toxicological Studies
While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Toxicological evaluations have shown that:
- Acute Toxicity : In animal models, the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg.
- Long-term Effects : Chronic exposure studies are ongoing to evaluate potential carcinogenic effects.
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The benzoxazinone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues
Triazole-Thione Derivatives (Compounds 7–9 in )
These compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones, share sulfonamide and aromatic moieties but replace the benzoxazinone core with a triazole-thione ring. Key differences include:
- Tautomerism: Unlike the rigid benzoxazinone system, triazole-thiones exist in equilibrium between thione and thiol tautomers, affecting reactivity .
N-(4-Hydroxyphenyl)benzenesulfonamide ()
This simpler sulfonamide lacks the benzoxazinone and naphthalene groups. Its hydrogen-bonding network (N–H⋯O and O–H⋯O) contrasts with the target’s π-π stacking and dimerization .
Methanesulfonamide Derivatives ()
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide introduces a piperazine group, increasing rotational bonds (7 vs. 4 in the target) and complexity (Topological Polar Surface Area: 94.6 vs. 85.6 Ų), likely altering pharmacokinetics .
Physicochemical Properties
The target’s higher logP and fluorescence arise from its extended aromatic system, enhancing lipophilicity and optical properties compared to simpler sulfonamides.
Analytical Characterization
- IR Spectroscopy : The target shows C=O (1663–1682 cm⁻¹) and S=O (1247–1255 cm⁻¹) stretches, while triazole-thiones lack C=O bands, confirming cyclization .
- HPLC : The target elutes at 11.1 min on Newcrom R1 columns, distinct from analogues due to logP differences .
- NMR : Aromatic protons in the target (δ 7.2–8.5 ppm) are more deshielded than in N-(4-hydroxyphenyl)benzenesulfonamide (δ 6.8–7.4 ppm) .
Regulatory and Industrial Status
- Target Compound : Listed on Canada’s Domestic Substances List (DSL), indicating approved industrial use .
- Triazole-Thiones: Limited regulatory data; likely require notification under New Substances Regulations .
- Methanesulfonamide Derivatives : Higher complexity may necessitate rigorous toxicity profiling .
Biological Activity
N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide (CAS No. 10128-55-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.46 g/mol. The compound features a complex structure that includes a benzoxazine moiety, which is known for its diverse biological properties.
Research indicates that compounds containing the benzoxazine structure often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that benzoxazines can inhibit various cancer cell lines. For instance, derivatives similar to this compound have been reported to inhibit the growth of A549 lung cancer cells through mechanisms involving methionyl-tRNA synthetase inhibition .
- Antimicrobial Properties : The sulfonamide group in this compound may contribute to antimicrobial activity by interfering with bacterial folate synthesis. This mechanism is typical for many sulfonamide derivatives.
Biological Activity Data
Case Studies
-
Anticancer Efficacy :
A study focused on the synthesis and evaluation of benzoxazine derivatives demonstrated that certain structural modifications could enhance anticancer activity against various cell lines, including A549. The study highlighted the role of electron-withdrawing groups in increasing potency . -
Synthesis and Characterization :
Research has documented synthetic pathways for creating this compound. These pathways often involve multi-step reactions starting from readily available precursors, emphasizing the importance of optimizing reaction conditions to maximize yield and purity . -
Pharmacological Studies :
Pharmacological assessments have indicated that this compound exhibits a favorable safety profile alongside its biological activities, making it a candidate for further development in therapeutic applications .
Q & A
Q. How do solubility characteristics impact formulation for in vivo studies?
- Methodological Answer : Determine aqueous solubility (46.11 μg/L at 18.8°C) via shake-flask method. Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance solubility. Pharmacokinetic studies in rodents (IV/PO administration) correlate solubility with bioavailability (e.g., AUC0–24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
